N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide
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Overview
Description
N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9FN2O4S. It is known for its unique structural properties, which include a fluorine atom and a nitro group attached to a phenyl ring, as well as a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route has been developed that employs metal-promoted tandem nitration and halogenation using reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . This method is highly chemoselective and compatible with various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product formed is N-(4-Amino-2-nitrophenyl)benzenesulfonamide.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The fluorine atom and nitro group play crucial roles in its reactivity and biological activity. The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles . Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluoro-3-nitrophenyl)benzenesulfonamide
- N-(4-Fluoro-4-nitrophenyl)benzenesulfonamide
- N-(4-Fluoro-2-methylphenyl)benzenesulfonamide
Uniqueness
N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H9FN2O4S |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9FN2O4S/c13-9-6-7-11(12(8-9)15(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H |
InChI Key |
WWBPODJRHUPGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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